molecular formula C18H17ClN2O B5683535 6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol

6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol

Cat. No. B5683535
M. Wt: 312.8 g/mol
InChI Key: WJKFJLKNXBRDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol, also known as CDMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. This leads to the formation of a complex that can interact with cellular proteins and enzymes, potentially altering their function. This compound has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the intracellular calcium concentration in cells, which can have downstream effects on cellular signaling pathways. This compound has also been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Additionally, this compound has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol in lab experiments is its fluorescent properties, which make it useful as a probe for detecting metal ions. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in vivo. Additionally, this compound could be further studied for its potential as a tool for studying cellular signaling pathways and the role of metal ions in these pathways. Finally, further research is needed to optimize the synthesis method for this compound, potentially improving its purity and solubility.

Synthesis Methods

The synthesis of 6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol involves the reaction of 6-chloro-2-phenyl-4-quinolinol with formaldehyde and dimethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol has been shown to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential as an anti-cancer agent, with promising results in vitro. Additionally, this compound has been used as a tool for studying the role of calcium ions in cellular signaling pathways.

properties

IUPAC Name

6-chloro-3-[(dimethylamino)methyl]-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-21(2)11-15-17(12-6-4-3-5-7-12)20-16-9-8-13(19)10-14(16)18(15)22/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKFJLKNXBRDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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